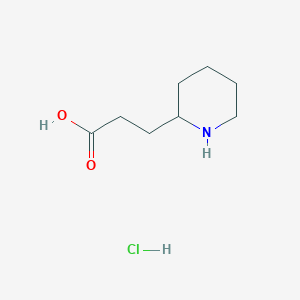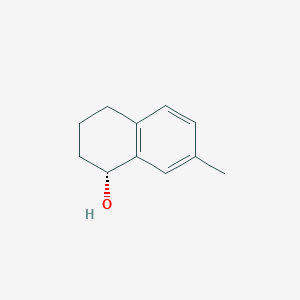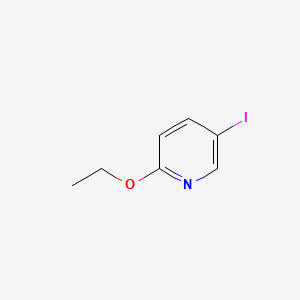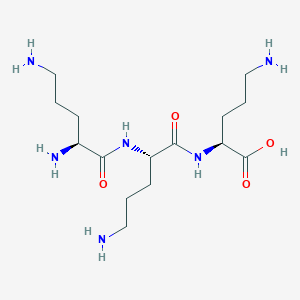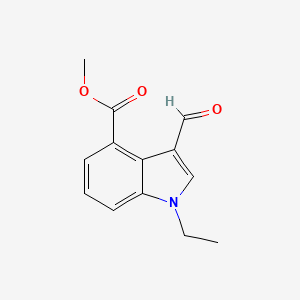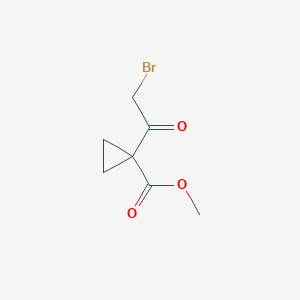
1-(2-溴乙酰)环丙烷甲酸甲酯
描述
Molecular Structure Analysis
The molecular structure of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate is represented by the formula C7H9BrO3. The InChI code for this compound is 1S/C7H9BrO3/c1-11-6(10)7(2-3-7)5(9)4-8/h2-4H2,1H3 .Physical And Chemical Properties Analysis
Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate has a molecular weight of 221.05 g/mol. Other physical and chemical properties such as boiling point, density, and refractive index are not provided in the search results for this specific compound.科学研究应用
聚合和材料科学
1-(2-溴乙酰)环丙烷甲酸甲酯用于聚合过程中。例如,它的自由基均聚可以产生具有显着玻璃化转变温度的聚合物,这表明其在材料科学应用中的潜力。这个过程涉及环丙烷环的打开,产生独特的聚合物结构 (Moszner 等人,2003 年)。
生物抑制剂的合成
在生物有机化学领域,该化合物的衍生物,特别是涉及环丙烷环打开的衍生物,已显示出作为细胞溶质碳酸酐酶和乙酰胆碱酯酶等酶抑制剂的有效性。这些抑制剂在治疗阿尔茨海默病和帕金森病等疾病方面具有潜在应用 (Boztaş 等人,2019 年)。
有机合成
这种化学物质在有机合成中也很有价值,特别是在创建各种环丙烷和环丙烯合成子中。由于其独特的结构特征,这些化合物在有机化学中有着广泛的应用 (Dulayymi 等人,1996 年)。
亲和标记
该化合物已用于亲和标记研究,特别是在研究乙酰胆碱受体方面。它在标记减少乙酰胆碱结合位点方面的特异性对于理解受体动力学和功能非常重要 (Damle 等人,1978 年)。
催化和环转化
这种化学物质在催化和环转化中发挥作用,特别是在钯催化下将亚甲基环丙烷扩大成环丁烯。此类转化在复杂有机分子的合成中至关重要 (Shi 等人,2006 年)。
安全和危害
The safety information for Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate indicates that it may cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
属性
IUPAC Name |
methyl 1-(2-bromoacetyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrO3/c1-11-6(10)7(2-3-7)5(9)4-8/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMXNFRNLLUGPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655019 | |
| Record name | Methyl 1-(bromoacetyl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate | |
CAS RN |
1184913-42-5 | |
| Record name | Methyl 1-(bromoacetyl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 1-(2-bromoacetyl)cyclopropane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-methyl-[6-(2-furyl)pyrid-3-yl]methylamine](/img/structure/B1416617.png)

